molecular formula C11H18N2O B8154613 1-(4-Ethylpiperazin-1-yl)pent-4-yn-1-one

1-(4-Ethylpiperazin-1-yl)pent-4-yn-1-one

Cat. No.: B8154613
M. Wt: 194.27 g/mol
InChI Key: OCMLWTQAEWOMGH-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)pent-4-yn-1-one is a nitrogen-containing heterocyclic compound featuring a pent-4-yn-1-one backbone linked to a 4-ethylpiperazine moiety. The ethyl group on the piperazine nitrogen may influence lipophilicity, while the alkyne moiety offers opportunities for further functionalization via click chemistry or other synthetic modifications.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)pent-4-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-5-6-11(14)13-9-7-12(4-2)8-10-13/h1H,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMLWTQAEWOMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)pent-4-yn-1-one typically involves the reaction of 4-pentyn-1-ol with 1-ethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-pentyn-1-ol+1-ethylpiperazineThis compound\text{4-pentyn-1-ol} + \text{1-ethylpiperazine} \rightarrow \text{this compound} 4-pentyn-1-ol+1-ethylpiperazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)pent-4-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)pent-4-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of 1-(4-ethylpiperazin-1-yl)pent-4-yn-1-one and related compounds:

Compound Name Key Substituents/Modifications Biological Activity/Applications Evidence ID
This compound Pent-4-yn-1-one + 4-ethylpiperazine Limited direct data; structural analog studies -
5-[1-(4-Ethylpiperazin-1-yl)methyl]vinyl-2-methylcyclohex-2-enone (4b) Cyclohexenone + vinyl-ethylpiperazine GI50 >100 μM (LNCaP prostate cancer cells)
7-(4-Ethylpiperazin-1-yl)-6-fluoro-... (1FQ) Fluoroquinolone + 4-ethylpiperazine Antibacterial (Gram-negative pathogens)
1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone 4-Nitrophenyl + ethanone No direct activity data; nitro group enhances reactivity
1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one Piperidin-4-yl + ethanone Potential CNS activity (structural similarity to neuroactive compounds)
1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pentan-1-one (MK30) Trifluoromethylphenyl + pentanone Kinase inhibition (patented for therapeutic use)

Key Observations

Anticancer Activity: The cyclohexenone derivative 4b exhibited low potency (GI50 >100 μM) against prostate cancer cells, suggesting that the cyclohexenone scaffold may reduce efficacy compared to linear ketones like pent-4-yn-1-one .

Antibacterial Applications: The fluoroquinolone derivative 1FQ demonstrates that the 4-ethylpiperazine group enhances antibacterial activity, likely by improving solubility or target binding in Gram-negative bacteria .

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